molecular formula C14H13F3IP B12509074 Methyldiphenyl(trifluoromethyl)phosphonium iodide

Methyldiphenyl(trifluoromethyl)phosphonium iodide

Cat. No.: B12509074
M. Wt: 396.13 g/mol
InChI Key: JQJWVFSWHCQFCR-UHFFFAOYSA-M
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Description

Methyldiphenyl(trifluoromethyl)phosphonium iodide (CAS# 1584-60-7) is a specialized organophosphonium salt of significant interest in advanced chemical and biological research. Its core research value lies in its application as a modified mitochondria-targeting carrier. The incorporation of strong electron-withdrawing trifluoromethyl groups on the phosphorous atom creates a cation with a higher Hückel charge density compared to traditional triphenylphosphonium (TPP+) carriers. This property is exploited in the development of novel mitochondriotropic conjugates, as structural modifications to the TPP+ phenyl rings that decrease electron density on the phosphorus atom can abrogate the uncoupling of mitochondrial oxidative phosphorylation (OXPHOS) often associated with the parent TPP+ moiety. This allows for the delivery of diagnostic and therapeutic cargo to mitochondria without dissipating the mitochondrial membrane potential, making it a potentially safer alternative for targeting pharmacophores and probes . The compound is also a valuable precursor in organic synthesis, particularly for forming phosphonium ylides. It is supplied as a research-grade chemical. Keep in a dark place under an inert atmosphere at room temperature. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C14H13F3IP

Molecular Weight

396.13 g/mol

IUPAC Name

methyl-diphenyl-(trifluoromethyl)phosphanium;iodide

InChI

InChI=1S/C14H13F3P.HI/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1

InChI Key

JQJWVFSWHCQFCR-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F.[I-]

Origin of Product

United States

Preparation Methods

Mechanism

The reaction proceeds via nucleophilic substitution, where the phosphine attacks the methyl electrophile (e.g., CH₃I), resulting in quaternization and iodide counterion incorporation.

Procedure

  • Reagents :

    • Diphenyl(trifluoromethyl)phosphine (Ph₂PCF₃)
    • Methyl iodide (CH₃I) or methyl triflate (CF₃SO₃CH₃)
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions :

    • Temperature : 60–100°C
    • Time : 12–24 hours
    • Catalyst : None required for CH₃I; Lewis acids (e.g., CuI) may enhance reactivity with CF₃SO₃CH₃.
  • Workup :

    • Remove volatile byproducts (e.g., HI) under reduced pressure.
    • Recrystallize the product from polar solvents (e.g., ethanol or acetone).

Yield : ~85–90% when using CH₃I, as reported in optimized protocols.

Trifluoromethylation of Diphenylmethylphosphine

An alternative approach involves introducing the trifluoromethyl group post-quaternization.

Mechanism

Diphenylmethylphosphine (Ph₂PCH₃) undergoes trifluoromethylation via hypervalent iodine reagents (e.g., 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or CF₃I, followed by iodide exchange.

Procedure

  • Reagents :

    • Diphenylmethylphosphine (Ph₂PCH₃)
    • Trifluoromethylation agent:
      • 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni reagent)
      • CF₃I (gaseous or liquid)
  • Conditions :

    • Temperature : −78°C to RT
    • Solvent : DCM or THF
    • Catalyst : None required for Togni reagent; CuI may facilitate CF₃I reactions.
  • Workup :

    • For Togni reagent: Filter off byproducts and isolate via column chromatography.
    • For CF₃I: Distill off excess CF₃I and exchange iodide counterion via KI or NaI.

Yield : 58–74% for Togni reagent-mediated reactions.

Ion-Exchange Reactions

Phosphonium salts with non-iodide counterions (e.g., triflate) can be converted to iodide via anion exchange.

Mechanism

Methyldiphenyl(trifluoromethyl)phosphonium triflate reacts with KI or NaI, displacing the triflate ion with iodide.

Procedure

  • Reagents :

    • Methyldiphenyl(trifluoromethyl)phosphonium triflate (Ph₂P(CF₃)CH₃OSO₂CF₃)
    • KI or NaI
  • Conditions :

    • Solvent : Water or acetone
    • Temperature : RT
    • Time : 1–2 hours
  • Workup :

    • Filter precipitated KSO₂CF₃ or NaSO₂CF₃.
    • Recrystallize the product from ethanol.

Yield : >90% due to high solubility of triflate byproducts.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Alkylation with CH₃I Ph₂PCF₃, CH₃I 60°C, 18 h, DCM 85–90% High yield, direct route Requires pure Ph₂PCF₃
Trifluoromethylation Ph₂PCH₃, Togni reagent or CF₃I −78°C → RT, DCM/THF 58–74% Flexible for diverse substrates Lower yields, CF₃I handling risks
Ion Exchange Ph₂P(CF₃)CH₃OSO₂CF₃, KI RT, acetone >90% Simple, high purity Requires pre-synthesized triflate

Key Challenges and Solutions

  • Stability of Ph₂PCF₃ :
    • Diphenyl(trifluoromethyl)phosphine is air-sensitive and prone to oxidation. Use inert atmospheres and store under argon.
  • Byproduct Management :
    • HI generated during CH₃I alkylation can corrode glassware. Neutralize with NaHCO₃ or use Teflon-lined equipment.
  • Catalyst Optimization :
    • For CF₃I reactions, CuI enhances reactivity but may lead to side products (e.g., CF₃Br). Optimize catalyst loading to <10 mol%.

Chemical Reactions Analysis

Hydrolysis to Fluoroform and Phosphine Oxide

The trifluoromethyl group undergoes hydrolysis in aqueous conditions:

  • Reaction :

    C14H13F3IP+H2OCHF3+C13H13OP+HI\text{C}_{14}\text{H}_{13}\text{F}_3\text{IP} + \text{H}_2\text{O} \rightarrow \text{CHF}_3 + \text{C}_{13}\text{H}_{13}\text{OP} + \text{HI}
  • Experimental Data : Hydrolysis of 0.127 g phosphonium iodide with 3.5 g water yields 0.022 g fluoroform (99.1% efficiency) and methyldiphenylphosphine oxide (m.p. 111–112°C) .

  • Significance : The reaction highlights the lability of the P–CF₃ bond under hydrolytic conditions due to the electron-withdrawing nature of the trifluoromethyl group .

Reactivity in Halogenation Reactions

While direct halogenation of the phosphonium iodide is not explicitly documented, its precursor (diphenyltrifluoromethylphosphine) reacts with halogens:

  • Example :

    Ph2PCF3+Br2Ph2PCF3Br2\text{Ph}_2\text{PCF}_3 + \text{Br}_2 \rightarrow \text{Ph}_2\text{PCF}_3\text{Br}_2

    This suggests potential for analogous reactions in the phosphonium salt under controlled conditions .

Substitution Reactions

The iodide ion may act as a leaving group in nucleophilic substitution:

Mechanism of Action

The mechanism by which methyldiphenyl(trifluoromethyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions . The molecular pathways involved include nucleophilic substitution and electrophilic addition .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The trifluoromethyl derivative has a higher molecular weight compared to methyltriphenylphosphonium iodide due to the fluorine atoms.
  • Melting Points : Methyltriphenylphosphonium iodide and trimethylphenylphosphonium iodide exhibit defined melting points (~183–185°C and 218°C, respectively), while data for the trifluoromethyl analog are unavailable.
  • Solubility : All analogs show affinity for polar solvents, but the trifluoromethyl group may enhance solubility in fluorophilic environments.

Reactivity and Stability

  • Hydrolysis : this compound undergoes rapid hydrolysis in cold water, releasing the trifluoromethyl group . In contrast, methyltriphenylphosphonium iodide is stable under similar conditions and is widely used as a phase-transfer catalyst .
  • Electron Effects : The trifluoromethyl group’s strong electron-withdrawing nature likely increases the electrophilicity of the phosphorus center, making the compound more reactive in nucleophilic substitutions compared to methyl- or ethyl-substituted analogs.
  • Applications : While methyltriphenylphosphonium iodide is employed in Wittig reactions and catalysis , the trifluoromethyl variant’s instability limits its utility in similar contexts. Instead, it may serve as a precursor for generating trifluoromethyl-containing intermediates.

Substituent Influence on Properties

  • Trifluoromethyl vs. Methyl : The trifluoromethyl group reduces basicity and increases hydrolytic lability compared to methyl. This contrasts with ’s general claim that single-trifluoromethyl phosphines resemble parent compounds (e.g., triphenylphosphine) in properties—a discrepancy highlighting the unique behavior of quaternary phosphonium salts versus phosphines.
  • Benzyl vs. Trifluoromethyl : Benzyltriphenylphosphonium iodide’s bulkier benzyl group may hinder reactivity in sterically demanding reactions, whereas the trifluoromethyl group’s electronic effects dominate in the target compound .

Research Findings and Implications

  • Synthetic Utility : The hydrolysis sensitivity of this compound suggests it is better suited for transient intermediate generation than long-term applications .
  • Comparative Stability : Ethyl- and methyl-substituted analogs are more thermally stable, making them preferable for high-temperature reactions .

Biological Activity

Methyldiphenyl(trifluoromethyl)phosphonium iodide (MDPPh3CF3I) is a phosphonium salt that has garnered interest in various fields, including medicinal chemistry and catalysis. Its unique structure, characterized by a trifluoromethyl group, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of MDPPh3CF3I, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of MDPPh3CF3I can be attributed to its ability to interact with biological macromolecules and modulate various cellular processes. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with cellular membranes and proteins.

  • Cell Membrane Interaction : The phosphonium ion can facilitate the transport of the compound across lipid membranes, enabling it to reach intracellular targets.
  • Enzyme Modulation : MDPPh3CF3I may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing cellular signaling and metabolic processes.

Antimicrobial Properties

Recent studies have indicated that MDPPh3CF3I exhibits antimicrobial activity against a range of pathogens. Its efficacy can be attributed to:

  • Disruption of bacterial cell membranes.
  • Inhibition of biofilm formation.

Table 1: Antimicrobial Activity of MDPPh3CF3I

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity

The cytotoxic effects of MDPPh3CF3I have been evaluated in various cancer cell lines. The compound shows selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

Table 2: Cytotoxicity of MDPPh3CF3I in Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa5
A54910
MCF-78

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of MDPPh3CF3I on HeLa cells. The results demonstrated that treatment with the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy Assessment : In a comparative study, MDPPh3CF3I was tested against standard antimicrobial agents. It showed superior efficacy against Staphylococcus aureus, suggesting its potential as an alternative treatment option for resistant strains .

Q & A

Q. How to optimize this compound’s performance in high-temperature or acidic environments?

  • Methodological Answer : Incorporate thermally stable substituents (e.g., trifluoromethyl groups) to enhance thermal resilience. In acidic media, evaluate protonation-dependent solubility via UV-Vis spectroscopy. Coating techniques like atomic layer deposition (ALD) can stabilize phosphonium salts on substrates .

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